3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a decyloxy group, an octadecylamino group, and a cyclohexa-2,4-dien-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the cyclohexa-2,4-dien-1-one coreThe reaction conditions often require the use of catalysts such as aluminum chloride for the acylation step and bases like sodium hydride for the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification techniques like column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(octadecylamino)-1,3-dihydro-2H-indol-2-one hydrochloride: Similar in structure due to the presence of an octadecylamino group.
2-benzyl-3-methyl-1-(octadecylamino)pyrido(1,2-a)benzimidazole-4-carbonitrile: Shares the octadecylamino group and has a complex aromatic structure.
Uniqueness
3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of a decyloxy group and a cyclohexa-2,4-dien-1-one core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
643755-23-1 |
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Molecular Formula |
C35H63NO2 |
Molecular Weight |
529.9 g/mol |
IUPAC Name |
5-decoxy-2-(octadecyliminomethyl)phenol |
InChI |
InChI=1S/C35H63NO2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-21-23-25-29-36-32-33-27-28-34(31-35(33)37)38-30-26-24-22-12-10-8-6-4-2/h27-28,31-32,37H,3-26,29-30H2,1-2H3 |
InChI Key |
HQUQPLBSQJDXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN=CC1=C(C=C(C=C1)OCCCCCCCCCC)O |
Origin of Product |
United States |
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